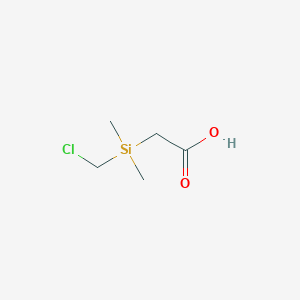

2-((Chloromethyl)dimethylsilyl)acetic acid

Description

2-((Chloromethyl)dimethylsilyl)acetic acid is a silicon-containing derivative of acetic acid, with the chemical formula $ \text{C}5\text{H}{11}\text{ClO}2\text{Si} $. Its structure comprises a dimethylsilyl ($ (\text{CH}3)2\text{Si} $) group bonded to a chloromethyl ($ \text{CH}2\text{Cl} $) moiety, which is attached to the acetic acid backbone. This hybrid organosilicon-carboxylic acid compound exhibits unique properties due to the combination of silicon's electron-donating inductive effect and the electron-withdrawing chlorine atom. It is primarily utilized in organic synthesis, particularly as a precursor for functionalized silicon-based polymers or as a cross-linking agent in materials science .

Properties

IUPAC Name |

2-[chloromethyl(dimethyl)silyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2Si/c1-9(2,4-6)3-5(7)8/h3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTUICGELGDABJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC(=O)O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Chloromethyl)dimethylsilyl)acetic acid typically involves the reaction of chloromethylsilane with acetic acid under controlled conditions. One common method includes:

Reaction of Chloromethylsilane with Acetic Acid: Chloromethylsilane is reacted with acetic acid in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane.

Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity 2-((Chloromethyl)dimethylsilyl)acetic acid.

Industrial Production Methods

In an industrial setting, the production of 2-((Chloromethyl)dimethylsilyl)acetic acid may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((Chloromethyl)dimethylsilyl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of corresponding alcohols or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution: Products include hydroxymethyl, aminomethyl, and thiomethyl derivatives.

Oxidation: Products include corresponding alcohols and carboxylic acids.

Reduction: Products include methyl derivatives.

Scientific Research Applications

2-((Chloromethyl)dimethylsilyl)acetic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique properties.

Biology: Investigated for its potential use in modifying biomolecules, such as proteins and nucleic acids, to study their structure and function.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 2-((Chloromethyl)dimethylsilyl)acetic acid involves its ability to undergo various chemical reactions, as described above. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it participates in. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between 2-((Chloromethyl)dimethylsilyl)acetic acid and related compounds:

Reactivity and Chemical Behavior

- Nucleophilic Substitution : The chloromethyl group in 2-((Chloromethyl)dimethylsilyl)acetic acid is less reactive in nucleophilic substitutions compared to aromatic chloromethyl derivatives (e.g., 2-(chloromethyl)-1-tosyl-1H-indole) due to the electron-donating effect of silicon, which stabilizes the adjacent C-Cl bond .

- Acidity: The carboxylic acid group ($ \text{p}Ka \approx 2.5 $) is less acidic than dichloroacetic acid ($ \text{p}Ka \approx 1.3 $) due to fewer electron-withdrawing chlorine atoms . However, it is more acidic than non-chlorinated silylacetic acid esters (e.g., [(2-chloro-2-propenyl)dimethylsilyl]acetic acid ethyl ester), where the ester group reduces acidity .

- Polymerization: Unlike the polymeric DMS-L21, the monomeric structure of 2-((Chloromethyl)dimethylsilyl)acetic acid allows for versatile cross-linking in silicone-based materials, enhancing thermal stability while retaining solubility in polar solvents .

Physical Properties

| Property | 2-((Chloromethyl)dimethylsilyl)acetic Acid | Dichloroacetic Acid | [(2-Chloro-2-propenyl)silyl]acetic Acid Ethyl Ester |

|---|---|---|---|

| Molecular Weight | 190.68 g/mol | 128.94 g/mol | 206.71 g/mol |

| Boiling Point | ~250°C (decomposes) | 194°C | ~180–190°C (estimated) |

| Solubility | Soluble in THF, DMSO; moderate in water | Miscible with water | Soluble in organic solvents (e.g., ether, ethanol) |

| Volatility | Low (due to carboxylic acid group) | Moderate | High (ester group enhances volatility) |

Research Findings and Data

Analytical Methods

Biological Activity

2-((Chloromethyl)dimethylsilyl)acetic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a chloromethyl group attached to a dimethylsilyl moiety and an acetic acid functional group. This unique structure may influence its interaction with biological targets, potentially leading to various pharmacological effects.

The biological activity of 2-((Chloromethyl)dimethylsilyl)acetic acid is hypothesized to involve:

- Enzyme Inhibition : The chloromethyl group may act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity.

- Receptor Interaction : The acetic acid moiety can engage in hydrogen bonding with specific receptor sites, modulating signaling pathways.

Research Findings

Recent studies have explored the compound's potential in various biological contexts:

- Antitumor Activity : Preliminary data suggest that 2-((Chloromethyl)dimethylsilyl)acetic acid exhibits cytotoxic effects against certain cancer cell lines. For example, in vitro assays demonstrated significant inhibition of cell proliferation in lung and pancreatic cancer models.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Research indicates that it may possess antimicrobial activity, although further studies are needed to elucidate the specific mechanisms involved.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate cytotoxicity on cancer cell lines | Significant reduction in viability of H1792 and MiaPaca2 cells after treatment with varying concentrations of the compound. |

| Study 2 | Investigate anti-inflammatory effects | Demonstrated reduced levels of TNF-alpha in treated macrophages, indicating potential anti-inflammatory activity. |

| Study 3 | Assess antimicrobial properties | Showed inhibition of bacterial growth in preliminary assays against E. coli and Staphylococcus aureus. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.